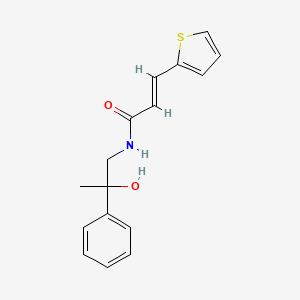

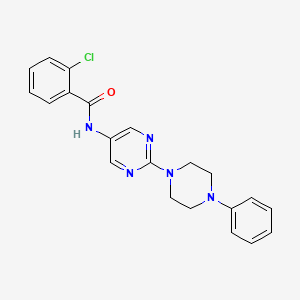

![molecular formula C27H25ClF3N5O2 B2377791 1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 921989-03-9](/img/structure/B2377791.png)

1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-chlorophenyl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C27H25ClF3N5O2 and its molecular weight is 543.98. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Properties

- A study by Hafez, El-Gazzar, and Al-Hussain (2016) investigated pyrazole derivatives similar to the specified compound, demonstrating significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Biological Evaluation

- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives exhibiting promising anticancer and anti-5-lipoxygenase activities (Rahmouni et al., 2016).

- Xin (2012) focused on synthesizing a related compound, assessing its antitumor activities through a multi-step process, showing promising antitumor activities (Xin, 2012).

Chemical Synthesis and Structure

- Ochi and Miyasaka (1983) explored the synthesis of dihydro-3-hydroxy-7H-pyrazolo pyrimidin-7-ones, contributing to the understanding of the chemical structure and synthesis methods relevant to the compound (Ochi & Miyasaka, 1983).

- Flores et al. (2006) conducted a synthesis of related pyrimidines, providing insights into the chemical processes and potential applications of such compounds (Flores et al., 2006).

Novel Cycloadditions and Reactions

- Rahmouni et al. (2014) detailed the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo pyrimidin-4(5H)-one derivatives through cycloaddition, contributing to the field of heterocyclic chemistry (Rahmouni et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels.

Mode of Action

This compound acts as a potent inhibitor of DPP-IV . By inhibiting DPP-IV, it prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. This results in a decrease in blood glucose levels .

Biochemical Pathways

The inhibition of DPP-IV affects the incretin pathway. Incretin hormones, such as GLP-1 and GIP, are released by the intestines in response to food intake. They stimulate insulin secretion from pancreatic beta cells. By inhibiting DPP-IV, the breakdown of incretins is prevented, leading to increased insulin secretion and decreased blood glucose levels .

Result of Action

The result of the compound’s action is a decrease in blood glucose levels . This makes it a potential candidate for the treatment of type 2 diabetes .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClF3N5O2/c28-21-8-6-19(7-9-21)26(10-1-2-11-26)25(38)32-12-13-36-23-22(15-34-36)24(37)35(17-33-23)16-18-4-3-5-20(14-18)27(29,30)31/h3-9,14-15,17H,1-2,10-13,16H2,(H,32,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUINIGHMMHMMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

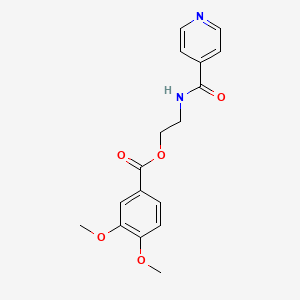

![N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2377711.png)

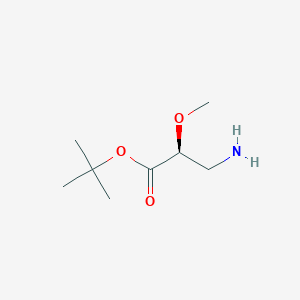

![4-(2-hydroxyethyl)-5-methyl-1-[(2-nitrophenyl)sulfonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2377715.png)

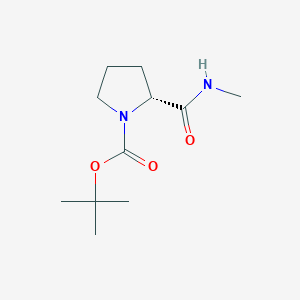

![N-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2377716.png)

![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2377717.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2377723.png)

![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)